2,2-Diphenylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

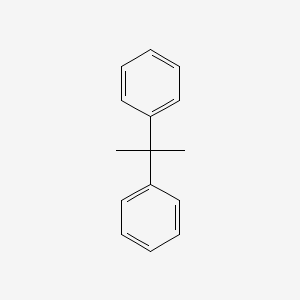

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpropan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILSYCKGLDDVLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047892 | |

| Record name | 2,2-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-22-3, 13540-56-2 | |

| Record name | Dimethyldiphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000778223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013540562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diphenylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diphenylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLDIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV5R1AZU4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the CAS number for 2,2-diphenylpropane

An In-Depth Technical Guide to 2,2-Diphenylpropane for Researchers and Scientists

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 778-22-3), a key aromatic hydrocarbon utilized in specialized chemical synthesis. The document details its chemical identity, physicochemical properties, a common synthesis methodology, and its applications as a versatile organic building block. Emphasis is placed on providing researchers, scientists, and drug development professionals with the technical data and safety protocols necessary for its effective and safe utilization in a laboratory setting. While not a therapeutic agent itself, its structural motif is relevant to the broader field of medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is an organic compound characterized by a propane backbone with two phenyl group substituents attached to the central carbon atom. Its unique gem-diphenyl structure imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.

Identifiers

The primary and most unambiguous identifier for this compound is its CAS Number.

| Identifier | Value | Source |

| CAS Number | 778-22-3 | [1] |

| EC Number | 212-292-9 | |

| Beilstein/REAXYS No. | 2041894 | |

| PubChem Substance ID | 24893628 | |

| IUPAC Name | 2-phenylpropan-2-ylbenzene | |

| Synonyms | (1-Methyl-1-phenylethyl)benzene, Cumylbenzene | [2] |

Physicochemical Data

The physical and chemical properties of this compound are summarized below. It exists as a solid at room temperature with a relatively low melting point and a high boiling point, characteristic of aromatic hydrocarbons of its molecular weight.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆ | [1] |

| Molecular Weight | 196.29 g/mol | [1] |

| Physical Form | Solid / Liquid | |

| Melting Point | 26-28 °C (lit.) | [3] |

| Boiling Point | 282 °C (lit.) | [3] |

| Density | 0.992 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.57 (lit.) | [3] |

Chemical Structure and Representations

The structure of this compound is defined by a central quaternary carbon atom bonded to two methyl groups and two phenyl rings.

Caption: Chemical structure of this compound.

SMILES: CC(C)(c1ccccc1)c2ccccc2 InChI: 1S/C15H16/c1-15(2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3

Synthesis and Mechanistic Considerations

The synthesis of this compound is classically achieved via a Friedel-Crafts alkylation reaction.[4][5] This electrophilic aromatic substitution method allows for the formation of the carbon-carbon bonds between the aromatic rings and the propane backbone.

Friedel-Crafts Alkylation Protocol

The reaction involves treating benzene with a suitable three-carbon electrophile precursor in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7] A common precursor for the propyl-2-yl cation is 2,2-dichloropropane.

Overall Reaction: 2 C₆H₆ + CH₃CCl₂CH₃ + AlCl₃ → (C₆H₅)₂C(CH₃)₂ + 2 HCl

Step-by-Step Methodology:

-

Catalyst Activation: In an anhydrous solvent like dichloromethane, the Lewis acid (e.g., AlCl₃) activates the alkyl halide (2,2-dichloropropane) by coordinating with a chlorine atom. This polarization weakens the C-Cl bond and facilitates the formation of a carbocation electrophile.

-

Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the aromaticity of the ring.[8]

-

Re-aromatization: A base (such as the AlCl₄⁻ complex formed in step 1) abstracts a proton from the carbon bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

-

Second Alkylation: The process is repeated as the second C-Cl bond on the intermediate is activated by the Lewis acid, leading to a second Friedel-Crafts alkylation on another molecule of benzene to yield the final this compound product.

Caption: Workflow for the synthesis of this compound.

Causality and Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent and reagents is critical. Lewis acid catalysts like AlCl₃ react vigorously with water, which would deactivate the catalyst and inhibit the reaction.

-

Catalyst Choice: Strong Lewis acids are required to generate the carbocation from the alkyl halide.[4]

-

Substrate Limitations: A key limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements.[8] However, in this specific synthesis, the tertiary carbocation formed from 2,2-dichloropropane is relatively stable, minimizing the risk of rearrangement.

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate and a structural building block in organic synthesis. Its applications stem from the rigid, well-defined three-dimensional structure provided by the gem-diphenyl group.

-

Polymer Chemistry: Derivatives of this compound, such as Bisphenol A (4,4'-(propane-2,2-diyl)diphenol), are foundational monomers in the production of high-performance polymers like polycarbonates and epoxy resins. While this compound is the parent hydrocarbon, its functionalized analogues are of immense industrial importance.

-

Organic Synthesis: In a research context, it serves as a starting material for creating more complex molecules. The phenyl rings can be functionalized through electrophilic substitution reactions, and the methyl groups can potentially be modified to introduce further complexity.

-

Fragment-Based Drug Discovery: For drug development professionals, the diphenylpropane scaffold can be considered a "fragment" or core structure. The gem-diphenyl motif is found in various biologically active molecules. Its role is often to provide a rigid anchor that correctly orients other functional groups for interaction with a biological target, such as a protein or enzyme. While this compound itself is not a drug, its structure is a useful starting point for designing new lead compounds.[9]

-

Material Science: The compound has been noted for its potential use as a battery additive, likely leveraging its electrochemical stability and aromatic properties.[6]

Analytical Data and Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Mass Spectrometry (MS): GC-MS analysis would show a molecular ion peak corresponding to its molecular weight (196.29 g/mol ).[10] The fragmentation pattern would be characteristic of the loss of methyl and phenyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a singlet for the six equivalent protons of the two methyl groups and a multiplet in the aromatic region (around 7-7.5 ppm) for the ten protons of the two phenyl rings.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the quaternary carbon, the methyl carbons, and the different carbons of the phenyl rings.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching from the aromatic rings and aliphatic methyl groups, as well as C=C stretching from the aromatic rings.

Spectroscopic data for this compound and related compounds can be found in comprehensive databases such as SpectraBase and PubChem.[10][11]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following information is derived from typical Safety Data Sheets (SDS).

Hazard Identification

The substance is not classified as hazardous according to Regulation (EC) No 1272/2008, but standard laboratory precautions should always be observed.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. The storage class is typically 11 for combustible solids.

First Aid Measures

-

Inhalation: Move to fresh air. If symptoms persist, seek medical attention.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: If symptoms persist, consult a doctor.

Conclusion

This compound, identified by CAS number 778-22-3 , is a valuable compound in the field of chemical synthesis. Its preparation via Friedel-Crafts alkylation is a classic example of electrophilic aromatic substitution. While its direct applications in drug development are limited, its role as a structural building block for creating more complex and potentially bioactive molecules is significant. A thorough understanding of its properties, synthesis, and safety protocols allows researchers to effectively and safely leverage this versatile chemical intermediate in their work.

References

-

PubChem. (n.d.). This compound-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Diphenyl-1-propanol. Retrieved from [Link]

-

The Friedel-Crafts Reaction. (2014, February 27). Chem.ucla.edu. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2-Dichloro-1,3-diphenylpropane-1,3-diol. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diphenylpropane. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H16). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2,2-diphenyl-1,3-propanediol. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Prodrugs as empowering tools in drug discovery and development. Retrieved from [Link]

-

Technology Networks. (2020, May 1). In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 778-22-3 [chemicalbook.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. periodicchemistry.com [periodicchemistry.com]

- 6. ocf.berkeley.edu [ocf.berkeley.edu]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories | Technology Networks [technologynetworks.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight of 2,2-diphenylpropane

An In-depth Technical Guide to 2,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized primarily as a chemical intermediate. The document delineates its fundamental molecular characteristics, including its precise molecular weight, and offers a detailed exploration of its synthesis, analytical characterization, physical and chemical properties, applications, and safety protocols. This guide is intended to serve as a vital resource for professionals in research and development, offering both theoretical insights and practical methodologies related to this compound.

Core Molecular Identity

This compound, also known by its IUPAC name, (1-methyl-1-phenylethyl)benzene, is an aromatic hydrocarbon. Its core identity is established by its chemical formula and molecular weight, which are foundational for all stoichiometric and analytical considerations.

The chemical structure of this compound consists of a central propane backbone with two phenyl groups attached to the second carbon atom.

| Identifier | Value | Source |

| Molecular Formula | C₁₅H₁₆ | [1][2][3][4][5] |

| Molecular Weight | 196.29 g/mol | [1][2][6][7][8] |

| Exact Mass | 196.125201 g/mol | [9] |

| CAS Number | 778-22-3 | [1][2][5][6][8] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved via the Friedel-Crafts alkylation reaction.[6][7][8] This electrophilic aromatic substitution method involves the reaction of an alkylating agent with benzene in the presence of a Lewis acid catalyst.

Synthetic Pathway: Friedel-Crafts Alkylation

A plausible and efficient route involves the reaction of benzene with 2,2-dichloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The catalyst facilitates the formation of a tertiary carbocation, which then acts as the electrophile in the substitution reaction with two equivalents of benzene.

Sources

- 1. This compound-1,3-diol | C15H16O2 | CID 410445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. 1-Propanol, 2,2-diphenyl- | C15H16O | CID 602279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. This compound | 778-22-3 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. spectrabase.com [spectrabase.com]

Authored by: [Your Name/Department], Senior Application Scientist

An In-depth Technical Guide to the Physical Properties of 2,2-Diphenylpropane

Abstract

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 778-22-3). Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes key data with practical insights into the experimental methodologies used for their determination. By explaining the causality behind experimental choices and grounding all data in authoritative sources, this guide serves as a reliable reference for the handling, characterization, and application of this compound.

Introduction: The Molecular Architecture of this compound

This compound, also known as gem-diphenylpropane, is an aromatic hydrocarbon with a unique structural motif. Its central quaternary carbon atom, bonded to two phenyl rings and two methyl groups, imparts distinct physical and chemical characteristics. This structure leads to significant steric hindrance around the propane backbone, influencing its melting and boiling points, while the nonpolar nature of the phenyl and methyl groups dictates its solubility. Understanding these fundamental physical properties is paramount for its effective use in research and development, from designing reaction conditions to formulating final products.

This guide will systematically explore these properties, offering not just the data but also the scientific reasoning behind the methodologies used to acquire them.

Core Physical and Chemical Identifiers

Precise identification is the cornerstone of chemical safety and reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 778-22-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₆ | [1][2][4] |

| Molecular Weight | 196.29 g/mol | [1] |

| IUPAC Name | 2-phenylpropan-2-ylbenzene | [5] |

| Synonyms | (1-Methyl-1-phenylethyl)benzene, Dimethyldiphenylmethane | [2][4] |

| InChI Key | MILSYCKGLDDVLM-UHFFFAOYSA-N | |

| SMILES | CC(C)(c1ccccc1)c2ccccc2 |

Fundamental Physical Properties: A Quantitative Overview

The physical state and behavior of this compound under various conditions are dictated by the collective influence of its intermolecular forces. The following table presents a summary of its key physical properties.

| Property | Value | Experimental Context & Causality |

| Appearance | Colorless to off-white solid or liquid | Its melting point is near ambient temperature, so it may exist in either state. |

| Melting Point | 26-28 °C | [2][4] |

| Boiling Point | 282 °C (at 760 mmHg) | [2] |

| Density | 0.992 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.57 | [2][4] |

Solubility Profile: A Predictive Approach

The solubility of a compound is a critical parameter in drug development, influencing formulation and bioavailability, and in chemical synthesis, affecting reaction medium and purification. Based on the "like dissolves like" principle, the nonpolar nature of this compound, dominated by its two phenyl rings and hydrocarbon backbone, dictates its solubility.[6][7]

Predicted Solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Solvents | Hexane, Toluene, Benzene, Diethyl Ether | High | The London dispersion forces in these solvents are similar to those of the nonpolar this compound, facilitating dissolution.[6] |

| Polar Aprotic Solvents | Acetone, Dichloromethane, Tetrahydrofuran (THF) | Medium to Low | These solvents possess a moderate polarity. While some solvation may occur, the significant difference in polarity limits solubility.[6][8] |

| Polar Protic Solvents | Ethanol, Methanol, Water | Very Low to Insoluble | The strong hydrogen bonding network in these solvents makes it energetically unfavorable to solvate the nonpolar this compound molecules.[6][8] |

Experimental Methodologies: A Practical Guide

The accurate determination of physical properties relies on robust experimental protocols. This section provides step-by-step methodologies for key analyses.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly accurate thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This method is preferred over traditional melting point apparatus for its precision and ability to detect thermal transitions.

Protocol:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 0 °C.

-

Ramp the temperature to 50 °C at a rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Caption: Workflow for Melting Point Determination by DSC.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of a compound.

Expected Spectral Features:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound is expected to be relatively simple. The twelve aromatic protons on the two phenyl rings would likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The six protons of the two equivalent methyl groups would appear as a sharp singlet further upfield, likely around 1.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the different carbon environments: the quaternary carbon, the methyl carbons, and the aromatic carbons (with different signals for the ipso, ortho, meta, and para positions).

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the methyl groups (just below 3000 cm⁻¹).[9] C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹).[9] Characteristic C=C stretching absorptions for the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 196.[10] A prominent fragment would be the loss of a methyl group (M-15) to form a stable tertiary carbocation at m/z = 181.

Caption: Spectroscopic Analysis Workflow for this compound.

Conclusion

The physical properties of this compound, from its melting and boiling points to its solubility and spectroscopic signatures, are a direct reflection of its molecular structure. This guide has provided a detailed compilation of these properties, grounded in experimental data and theoretical principles. For researchers and developers, a thorough understanding of these characteristics is not merely academic but a practical necessity for the successful application of this versatile compound.

References

-

This compound-1,3-diol | C15H16O2 | CID 410445 - PubChem. [Link]

-

4,4-Dihydroxy-2,2-diphenylpropane | C15H18O2 | CID 66782668 - PubChem. [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. [Link]

-

1,2-Diphenylpropane | C15H16 | CID 22068 - PubChem - NIH. [Link]

-

infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

This compound (C15H16) - PubChemLite. [Link]

-

1,2-Diphenylpropene | C15H14 | CID 1549166 - PubChem - NIH. [Link]

-

Product information, this compound - P&S Chemicals. [Link]

-

This compound CAS:778-22-3 EC:212-292-9 - CPAChem. [Link]

-

2-Propanone, 1,3-diphenyl- - the NIST WebBook. [Link]

-

Solvent - Wikipedia. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. Page loading... [guidechem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. infrared spectrum of 2,2-dimethylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

2,2-diphenylpropane melting point and boiling point

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 778-22-3 [chemicalbook.com]

- 6. 778-22-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. alnoor.edu.iq [alnoor.edu.iq]

- 10. tutorchase.com [tutorchase.com]

- 11. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ursinus.edu [ursinus.edu]

- 14. almaaqal.edu.iq [almaaqal.edu.iq]

- 15. davjalandhar.com [davjalandhar.com]

- 16. athabascau.ca [athabascau.ca]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. uomus.edu.iq [uomus.edu.iq]

Introduction: Elucidating the Molecular Architecture of 2,2-Diphenylpropane

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2-Diphenylpropane

This compound, with the CAS number 778-22-3, is a unique molecule featuring a quaternary carbon atom bonded to two phenyl rings and two methyl groups.[1] Its chemical formula is C₁₅H₁₆ and it has a molecular weight of approximately 196.29 g/mol .[2] The symmetrical nature of its structure profoundly influences its spectroscopic signatures. For researchers in materials science and organic synthesis, a thorough understanding of its spectral data is paramount for unambiguous identification, purity assessment, and quality control.

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for scientists and professionals, offering not just the data, but the underlying principles and experimental considerations that dictate the spectral outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical and complementary information.

¹H NMR Spectroscopy: A Tale of Two Signals

Theoretical Insight: The high degree of symmetry in this compound simplifies its proton NMR spectrum significantly. All six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bonds. Similarly, the ten protons on the two phenyl rings are also equivalent. Within the phenyl rings, symmetry leads to expectations of signals for ortho, meta, and para protons. However, in many cases, these signals overlap to form a complex multiplet, often simply referred to as an aromatic signal.

Expected ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl Protons (-CH₃) | ~1.7 | Singlet (s) | 6H |

| Aromatic Protons (-C₆H₅) | ~7.2-7.4 | Multiplet (m) | 10H |

Causality Behind the Spectrum:

-

The methyl protons are expected to appear as a sharp singlet around 1.7 ppm. The singlet multiplicity is due to the absence of adjacent protons (the neighboring carbon is quaternary). Their chemical shift is in the typical aliphatic region, slightly downfield due to the weak deshielding effect of the nearby phenyl rings.

-

The aromatic protons will produce a complex multiplet in the 7.2-7.4 ppm range. The subtle differences in the electronic environments of the ortho, meta, and para protons prevent them from being a simple singlet, resulting in overlapping signals.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Shimming: Optimize the homogeneity of the magnetic field (shimming) to obtain sharp, well-resolved peaks.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended for better resolution of the aromatic region.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Insight: The symmetry of this compound is also reflected in its ¹³C NMR spectrum, reducing the number of expected signals. Instead of 15 signals, we anticipate only five, due to the equivalence of the two methyl groups and the two phenyl rings.[3]

Expected ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbons (-C H₃) | ~30 |

| Quaternary Carbon (>C <) | ~42 |

| Aromatic Ipso-Carbon | ~147 |

| Aromatic Ortho/Meta-Carbons | ~128 / ~126 |

| Aromatic Para-Carbon | ~125 |

Causality Behind the Spectrum:

-

Methyl Carbons: The two equivalent methyl carbons will give a single peak in the aliphatic region (~30 ppm).

-

Quaternary Carbon: The central quaternary carbon, bonded to two phenyl groups and two methyl groups, is unique and will appear as a single, typically low-intensity peak around 42 ppm.

-

Aromatic Carbons: The two phenyl rings will produce four distinct signals:

-

Ipso-Carbon: The carbon directly attached to the quaternary center (~147 ppm). It is the most deshielded aromatic carbon.

-

Ortho, Meta, and Para Carbons: These will appear in the typical aromatic region of ~125-128 ppm. Differentiating them without advanced 2D NMR techniques can be challenging, but they are expected to be distinct signals.

-

Experimental Protocol: ¹³C NMR Spectrum Acquisition The protocol is similar to that for ¹H NMR, with the primary difference being the pulse program used.

-

Sample Preparation: Use a more concentrated sample (20-50 mg in ~0.7 mL of solvent) as ¹³C has a much lower natural abundance than ¹H.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. This simplifies the spectrum and improves the signal-to-noise ratio.

-

Processing: Standard Fourier transformation and phasing are applied.

Diagram: NMR Structural Assignments for this compound

Caption: Predicted ¹H and ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, we expect to see vibrations characteristic of aromatic rings and aliphatic C-H bonds.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 770-730 & 710-690 | C-H Bend (Out-of-plane) | Monosubstituted Benzene |

Causality Behind the Spectrum:

-

C-H Stretching: Two distinct regions for C-H stretching confirm the presence of both aromatic (sp² hybridized) and aliphatic (sp³ hybridized) carbons. The absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds on a phenyl ring, while those just below 3000 cm⁻¹ are from the methyl groups.

-

Aromatic C=C Stretching: A series of sharp peaks in the 1600-1450 cm⁻¹ region are definitive evidence for the phenyl groups.

-

Out-of-Plane Bending: Strong absorptions in the 770-690 cm⁻¹ range are highly characteristic of monosubstituted benzene rings, providing information about the substitution pattern on the aromatic rings.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: As this compound is a low-melting solid, it can be analyzed as a thin film.

-

Melt a small amount of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Allow it to cool and solidify, creating a thin film.

-

-

Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the prepared salt plate in the spectrometer and acquire the sample spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them to the corresponding functional groups.

Diagram: FT-IR Experimental Workflow

Caption: Workflow for preparing a thin film sample for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. Electron Ionization (EI) is a common technique that causes extensive fragmentation, offering a "fingerprint" of the molecule.

Expected Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 196, corresponding to the molecular weight of C₁₅H₁₆.[4]

-

Base Peak: The most intense peak (base peak) is predicted to be at m/z = 181. This corresponds to the loss of a methyl group ([M-15]⁺). The resulting cation, (C₆H₅)₂C⁺CH₃, is a highly stable tertiary carbocation, further stabilized by resonance with the two phenyl rings. This stability is the driving force for this fragmentation pathway.

-

Other Fragments: Other significant fragments may include the tropylium ion (m/z = 91) from further fragmentation of the phenyl-containing ions, and the phenyl cation (m/z = 77).

Summary of Key Fragments:

| m/z | Proposed Fragment | Identity |

| 196 | [C₁₅H₁₆]⁺ | Molecular Ion |

| 181 | [C₁₄H₁₃]⁺ | [M - CH₃]⁺ (Base Peak) |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the sample from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in EI).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Diagram: Primary Fragmentation Pathway of this compound

Caption: Proposed EI-MS fragmentation of this compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating spectroscopic profile of this compound. The high symmetry of the molecule is a dominant theme, simplifying the NMR spectra and providing clear, interpretable data. IR spectroscopy confirms the presence of the key aromatic and aliphatic moieties, while mass spectrometry establishes the molecular weight and reveals a predictable fragmentation pattern driven by cation stability. Together, these techniques offer an unambiguous analytical toolkit for any scientist working with this compound.

References

-

CPAchem Ltd. (2021). Safety data sheet: this compound.

-

PubChem. This compound-1,3-diol. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound. Merck.

-

SpectraBase. 2,2-Diphenyl-1-propanol. Wiley.

-

ChemicalBook. 2,2-Diphenyl-1,3-propanediol(5464-86-8) 1H NMR spectrum.

-

SpectraBase. This compound. Wiley.

-

Santa Cruz Biotechnology. This compound.

-

Sigma-Aldrich. This compound, ≥96%. Merck.

-

ChemicalBook. 2,2-Diphenyl-1,3-propanediol(5464-86-8) IR Spectrum.

-

SpectraBase. 2,2-Dichloro-1,3-diphenylpropane-1,3-diol. Wiley.

-

PubChem. 1-Propanol, 2,2-diphenyl-. National Center for Biotechnology Information.

-

PubChem. 1,2-Diphenylpropane. National Center for Biotechnology Information.

-

The Royal Society of Chemistry. Electronic supplementary information.

-

ChemicalBook. This compound | 778-22-3.

-

Labscoop. SAFETY DATA SHEET: 1,1-DIPHENYLPROPANE, 98%.

-

Guidechem. This compound 778-22-3.

-

Fisher Scientific. SAFETY DATA SHEET: 1,3-Diphenylpropane.

-

Sigma-Aldrich. This compound. Merck.

-

PubChem. 1,2-Diphenylpropane-1,3-diol. National Center for Biotechnology Information.

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane.

-

ChemicalBook. 2,2-Diphenyl-1,3-propanediol(5464-86-8) 13C NMR spectrum.

Sources

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-diphenylpropane. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a thorough understanding of the spectral features of this molecule.

Introduction: The Structural Elucidation of this compound through ¹H NMR

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For a molecule such as this compound, with its distinct arrangement of methyl and phenyl protons, ¹H NMR spectroscopy offers a clear and definitive method for structural confirmation and purity assessment. The inherent symmetry of this compound leads to a deceptively simple spectrum that is, upon closer examination, rich with information about the chemical environment of its constituent protons.

The molecular structure of this compound, with the formula C₁₅H₁₆, consists of a central quaternary carbon atom bonded to two methyl groups and two phenyl groups.[1] This seemingly straightforward arrangement gives rise to two distinct sets of proton environments, which are the basis for the interpretation of its ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, the following analysis is based on a predicted ¹H NMR spectrum. Modern NMR prediction algorithms, often employing machine learning and large databases of experimental data, can provide highly accurate estimations of chemical shifts and coupling patterns.[2][3]

The predicted ¹H NMR spectrum of this compound is characterized by two main signals:

-

A singlet in the aromatic region (approximately 7.1-7.3 ppm), corresponding to the ten protons of the two phenyl groups.

-

A singlet in the aliphatic region (approximately 1.6-1.7 ppm), corresponding to the six protons of the two methyl groups.

The simplicity of this spectrum is a direct result of the molecule's symmetry. Due to free rotation around the carbon-carbon single bonds, all ten phenyl protons and all six methyl protons are chemically equivalent within their respective groups.

Core Principles of the Spectral Analysis

Chemical Shift: Understanding the Electronic Environment

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[4][5]

-

Phenyl Protons (δ ≈ 7.1-7.3 ppm): The protons on the two benzene rings are in an electron-rich environment, but the circulation of π-electrons in the aromatic rings generates a ring current. This induced magnetic field deshields the protons on the periphery of the rings, causing them to resonate in the characteristic aromatic region of the ¹H NMR spectrum.[6]

-

Methyl Protons (δ ≈ 1.6-1.7 ppm): The six protons of the two methyl groups are attached to a quaternary carbon, which is in turn bonded to two phenyl groups. While the phenyl groups are electron-withdrawing, the protons are sufficiently shielded by the electron density of the methyl groups to appear in the upfield, aliphatic region of the spectrum.

Multiplicity: The Absence of Spin-Spin Coupling

The multiplicity, or splitting pattern, of a signal in a ¹H NMR spectrum is governed by the number of neighboring, non-equivalent protons (the n+1 rule).

In the case of this compound, both the phenyl and methyl protons appear as singlets . This is because there are no adjacent, non-equivalent protons to cause spin-spin coupling. The protons within each phenyl ring are chemically equivalent to each other, as are the protons of the two methyl groups. The quaternary carbon atom separating the phenyl and methyl groups has no protons, thus preventing any coupling between these two distinct proton environments.

Integration: The Proton Ratio

The area under each signal in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. This integration provides a quantitative measure of the relative number of protons in different chemical environments.

For this compound, the expected integration ratio of the phenyl proton signal to the methyl proton signal is 10:6 , which simplifies to 5:3 . This ratio is a critical piece of data for confirming the identity of the molecule, as it directly reflects the number of protons in the two unique environments.

Summary of Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | Singlet | 10H | Phenyl Protons (Ar-H) |

| ~ 1.6 | Singlet | 6H | Methyl Protons (-CH₃) |

Experimental Protocol for ¹H NMR Analysis of this compound

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm. However, the residual proton signal of the deuterated solvent can also be used for calibration.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field.

-

Acquisition Parameters: Set the appropriate acquisition parameters, including:

-

Pulse program (e.g., a standard 1D proton experiment)

-

Number of scans (typically 8 to 16 for a sample of this concentration)

-

Relaxation delay (d1) of 1-2 seconds

-

Acquisition time (aq) of 3-4 seconds

-

Spectral width (sw) covering a range from approximately -1 to 12 ppm.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID).

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.

-

Integration: Integrate the signals to determine the relative proton ratios.

-

Peak Picking: Identify the chemical shifts of the peaks.

-

Visualizing the Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the structure of this compound and highlights the two distinct proton environments.

Caption: Molecular structure of this compound with proton environments.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how molecular symmetry influences spectral simplicity. The presence of only two singlets, with an integration ratio of 5:3, provides a distinctive fingerprint for this molecule. A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration allows for a confident and accurate interpretation of the spectrum, making ¹H NMR an essential tool for the analysis of this compound in research and industrial applications.

References

-

PubChem. (n.d.). This compound-1,3-diol. Retrieved from [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diphenylpropane. Retrieved from [Link]

Sources

- 1. This compound | 778-22-3 [chemicalbook.com]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PROSPRE [prospre.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,2-Diphenylpropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) chemical shifts of 2,2-diphenylpropane. In the absence of publicly available experimental spectra, this guide leverages advanced computational prediction methodologies to assign and interpret the chemical shifts for each carbon atom in the molecule. The document delves into the theoretical underpinnings of 13C NMR spectroscopy, elucidates the factors influencing chemical shifts in aromatic and aliphatic systems, and presents a detailed, step-by-step protocol for predicting 13C NMR spectra. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering field-proven insights into the structural characterization of non-standard molecules.

Introduction: The Structural Significance of this compound and the Power of 13C NMR

This compound, a molecule with the chemical formula C₁₅H₁₆, serves as an interesting scaffold in various chemical contexts due to its gem-diphenyl group attached to a propane backbone. The steric hindrance and electronic effects imparted by this structural motif can significantly influence the reactivity and physical properties of derivatives. Accurate structural elucidation is paramount in harnessing its potential, and 13C NMR spectroscopy stands as a cornerstone technique for this purpose.

Unlike ¹H NMR, 13C NMR provides direct information about the carbon skeleton of a molecule. The broad range of chemical shifts and the sensitivity of carbon nuclei to their local electronic environment make it a powerful tool for identifying and differentiating carbon atoms within a molecule, including non-protonated quaternary carbons.[1]

This guide will explore the 13C NMR spectrum of this compound through high-quality computational prediction, offering a detailed analysis of the expected chemical shifts and the rationale behind their assignment.

Predicted 13C NMR Chemical Shifts of this compound

Due to the unavailability of an experimentally recorded 13C NMR spectrum for this compound in common spectral databases, a prediction was performed using a reliable online NMR prediction tool. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(C)(c1ccccc1)c2ccccc2, was used as the input for the prediction.

The predicted 13C NMR chemical shifts are summarized in the table below. The spectrum is predicted in deuterochloroform (CDCl₃), a common solvent for NMR analysis.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) | Justification |

| C1 (Quaternary) | 42.5 | Singlet | Deshielded due to attachment to two phenyl groups and two methyl groups. Quaternary carbons typically show weaker signals.[1][2] |

| C2 (Methyl) | 31.0 | Quartet | Shielded aliphatic carbon. The two methyl groups are chemically equivalent due to free rotation around the C1-phenyl bonds. |

| C3 (Ipso) | 148.0 | Singlet | Aromatic carbon directly attached to the quaternary carbon. Deshielded due to the substituent effect and its quaternary nature. |

| C4 (Ortho) | 128.5 | Doublet | Aromatic methine carbon. The chemical shift is influenced by the electron-donating nature of the alkyl substituent. |

| C5 (Meta) | 126.0 | Doublet | Aromatic methine carbon. Less affected by the substituent compared to the ortho and para positions. |

| C6 (Para) | 125.8 | Doublet | Aromatic methine carbon. Its chemical shift is similar to the meta position in this case. |

Note: These values are predicted and may differ slightly from experimental values. The prediction was performed using an online NMR prediction tool that utilizes a combination of database and incremental approaches.

Theoretical Framework: Understanding the Determinants of 13C Chemical Shifts

The predicted chemical shifts for this compound can be rationalized by considering the fundamental principles of 13C NMR spectroscopy. The chemical shift of a carbon nucleus is primarily influenced by the local electron density, the hybridization of the carbon atom, and the anisotropic effects of nearby functional groups.

Hybridization and Electronegativity

The hybridization state of a carbon atom is a major determinant of its chemical shift. Generally, sp³-hybridized carbons are the most shielded and appear at the upfield (lower ppm) end of the spectrum, while sp²-hybridized carbons (alkenes and aromatics) are deshielded and resonate at lower fields. Carbons in carbonyl groups (sp² hybridized) are the most deshielded.[2]

Electronegative atoms attached to or near a carbon atom withdraw electron density, leading to a deshielding effect and a downfield shift in the 13C NMR spectrum.[3]

Inductive and Resonance Effects in Aromatic Systems

In substituted benzene rings, the chemical shifts of the aromatic carbons are modulated by the electronic effects of the substituents. The substituent in this compound is a bulky alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This donation of electron density tends to shield the aromatic carbons, particularly at the ortho and para positions.

Steric Effects

Steric compression can also influence 13C chemical shifts. In sterically crowded molecules, the electron clouds of neighboring atoms can repel each other, leading to a deshielding effect on the involved carbon nuclei. The quaternary carbon in this compound is a prime example of a sterically hindered environment.

Experimental Protocol: A Guide to 13C NMR Spectrum Prediction

In the absence of experimental data, a robust prediction protocol is essential. The following outlines the steps to obtain a reliable predicted 13C NMR spectrum.

Step-by-Step Methodology for 13C NMR Prediction

-

Obtain the Molecular Structure: The first step is to have a clear representation of the molecule of interest. The SMILES notation is a widely used and convenient format. For this compound, the SMILES string is CC(C)(c1ccccc1)c2ccccc2.

-

Select a Prediction Tool: Several online and software-based NMR prediction tools are available. Options range from free web services like NMRDB.org to more advanced commercial software such as ChemDraw and Mnova NMRPredict.[4][5][6] For this guide, a reputable online predictor that utilizes a large database of experimental spectra was chosen.

-

Input the Structure: Input the SMILES string or draw the structure in the user interface of the chosen prediction tool.

-

Specify Parameters: If the tool allows, specify the solvent (e.g., CDCl₃) and the spectrometer frequency (e.g., 125 MHz). This can improve the accuracy of the prediction.

-

Generate and Analyze the Spectrum: The tool will generate a predicted 13C NMR spectrum with a corresponding table of chemical shifts. Analyze the predicted shifts and assign them to the respective carbon atoms in the molecule based on chemical intuition and theoretical principles.

Diagram of the Prediction Workflow

Caption: Workflow for predicting 13C NMR spectra.

In-Depth Analysis of the Predicted 13C NMR Spectrum of this compound

The predicted 13C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

The Aliphatic Region

-

Quaternary Carbon (C1): Predicted at approximately 42.5 ppm, this signal is significantly downfield for an sp³-hybridized carbon. This deshielding is a cumulative effect of being bonded to two electron-withdrawing phenyl groups and two methyl groups. Quaternary carbons often exhibit lower intensity peaks due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[1][2]

-

Methyl Carbons (C2): The two methyl groups are chemically equivalent due to the free rotation around the C-C bonds, giving rise to a single signal predicted at around 31.0 ppm. This is a typical chemical shift for methyl groups in an alkyl chain.

The Aromatic Region

Due to the symmetry of the two phenyl rings, we expect to see four signals for the twelve aromatic carbons.

-

Ipso-Carbon (C3): The ipso-carbons, directly attached to the quaternary carbon, are predicted to be the most deshielded of the aromatic carbons at approximately 148.0 ppm. This is a characteristic chemical shift for a substituted aromatic carbon.

-

Ortho- (C4), Meta- (C5), and Para- (C6) Carbons: The remaining aromatic protons are predicted to appear in the typical aromatic region between 125 and 129 ppm. The subtle differences in their chemical shifts are due to the inductive effect of the alkyl substituent. The ortho and para positions are generally more shielded than the meta position in alkyl-substituted benzenes, though the predicted values here are very close.

Logical Relationships in Chemical Shift Assignment

Caption: Relationship between carbon type and predicted chemical shift.

Conclusion

References

-

Mnova NMRPredict. Mestrelab Research. [Link]

-

NMRDB.org: An Online NMR Database. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Spectroscopy. Master Organic Chemistry. [Link]

-

Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

-

13 Carbon NMR. University of Calgary. [Link]

-

Predicting 1H and 13C NMR spectra using ChemDraw. YouTube. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

Sources

Navigating the Fragmentation Labyrinth: An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Diphenylpropane

Foreword: The Pursuit of Molecular Fingerprints

In the realm of analytical chemistry, mass spectrometry stands as a cornerstone technique, offering unparalleled insights into the elemental composition and structural intricacies of molecules. For researchers, scientists, and professionals in drug development, a profound understanding of how a molecule fragments under energetic conditions is not merely academic—it is a critical tool for structural elucidation, impurity profiling, and metabolic pathway mapping. This guide provides a comprehensive exploration of the mass spectrometric behavior of 2,2-diphenylpropane, a molecule that, while seemingly simple, presents a rich landscape of fragmentation pathways governed by fundamental principles of carbocation stability and aromaticity. While a publicly available, validated mass spectrum for this compound proved elusive during the extensive literature search for this guide, the following analysis is built upon the foundational principles of mass spectrometry and informed by the fragmentation patterns of structurally analogous compounds. This guide, therefore, serves as both a specific analysis and a case study in the predictive power of mass spectrometry.

Introduction to this compound and Mass Spectrometry

This compound, with the linear formula (CH₃)₂C(C₆H₅)₂, possesses a quaternary carbon atom bonded to two phenyl groups and two methyl groups.[1] This seemingly simple structure, however, gives rise to a complex and informative fragmentation pattern upon ionization in a mass spectrometer. Understanding this pattern is key to its identification and characterization.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The process begins with the ionization of a sample, in this case, this compound, most commonly through electron ionization (EI). In EI, high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2][3] This molecular ion is often energetically unstable and undergoes a series of fragmentation events, breaking down into smaller, charged fragments and neutral radicals. The resulting array of fragment ions, each with a specific m/z, constitutes the mass spectrum, a unique "fingerprint" of the molecule.

The Electron Ionization (EI) Fragmentation Pathway of this compound: A Mechanistic Exploration

The fragmentation of this compound under electron ionization is dictated by the relative stability of the resulting carbocations and neutral losses. The presence of two phenyl groups and a quaternary carbon center creates preferential fragmentation pathways that lead to highly stabilized intermediates.

Formation of the Molecular Ion

The initial step is the ionization of the this compound molecule to form the molecular ion (M⁺•) with a predicted m/z of 196.

(C₆H₅)₂C(CH₃)₂ + e⁻ → [(C₆H₅)₂C(CH₃)₂]⁺• + 2e⁻

Due to the presence of easily fragmentable bonds and the potential for forming very stable carbocations, the molecular ion peak for this compound is expected to be of low to moderate abundance.

The Dominant Fragmentation Pathway: Formation of the Diphenylmethyl Cation

The most favorable fragmentation route involves the cleavage of a methyl group (a neutral radical with a mass of 15 amu) to form the highly stable diphenylmethyl cation. This cation is stabilized by the resonance delocalization of the positive charge across both phenyl rings.

[(C₆H₅)₂C(CH₃)₂]⁺• → [ (C₆H₅)₂C(CH₃) ]⁺ + CH₃•

This fragment is predicted to be the base peak in the spectrum, with an m/z of 181. The exceptional stability of this tertiary benzylic carbocation is the primary driving force for this fragmentation.

Subsequent Fragmentation and Rearrangements

The fragmentation cascade continues from the major fragment ions. The diphenylmethyl cation (m/z 181) can undergo further fragmentation, although to a lesser extent due to its inherent stability.

A notable secondary fragmentation pathway involves the formation of the tropylium ion, a common and highly stable seven-carbon aromatic cation with an m/z of 91. This often occurs in molecules containing a benzyl group.[4]

[(C₆H₅)₂C(CH₃)]⁺ → [C₇H₇]⁺ + ...

Another plausible fragmentation is the loss of a phenyl group from the molecular ion, leading to a less stable carbocation. The resulting phenyl cation at m/z 77 is a common fragment in the mass spectra of aromatic compounds.

[(C₆H₅)₂C(CH₃)₂]⁺• → [C₆H₅]⁺ + •C(CH₃)₂C₆H₅

Further fragmentation of the hydrocarbon backbone can also occur, leading to smaller fragments, though these are generally of lower abundance.

Predicted Mass Spectrum of this compound

Based on the mechanistic principles outlined above, the following table summarizes the key predicted fragments for the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Structure | Predicted Abundance | Notes |

| 196 | Molecular Ion | [(C₆H₅)₂C(CH₃)₂]⁺• | Low to Moderate | The parent ion. |

| 181 | [M - CH₃]⁺ | [(C₆H₅)₂C(CH₃)]⁺ | High (Base Peak) | Loss of a methyl radical to form a stable tertiary benzylic carbocation. |

| 105 | [C₈H₉]⁺ | [C₆H₅C(CH₃)₂]⁺ | Moderate | Cleavage of a C-C bond with charge retention on the cumyl fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Moderate to High | A common, highly stable fragment from benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate | Loss of the larger alkyl-phenyl group. |

Experimental Considerations and Alternative Ionization Techniques

The fragmentation pattern described is based on standard electron ionization (EI) conditions (typically 70 eV). It is important to note that variations in experimental parameters, such as the ionization energy, can influence the degree of fragmentation.

For applications where the molecular ion is of primary interest and fragmentation needs to be minimized, "softer" ionization techniques are recommended. These include:

-

Chemical Ionization (CI): This technique uses a reagent gas to produce reactant ions that then ionize the analyte through proton transfer or adduction. This results in significantly less fragmentation and a more prominent molecular ion peak.

-

Electrospray Ionization (ESI): Primarily used for polar and large molecules, ESI can be a soft ionization technique that often yields the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique, particularly useful for large, non-volatile molecules.

The choice of ionization technique is paramount and should be tailored to the specific analytical goal.

Visualizing the Fragmentation Cascade

To provide a clear visual representation of the primary fragmentation pathway of this compound, the following diagram has been generated using the Graphviz DOT language.

Caption: Predicted primary fragmentation pathway of this compound under electron ionization.

Conclusion: From Predicted Patterns to Practical Application

The mass spectrometry of this compound provides a compelling example of how molecular structure dictates fragmentation behavior. The stability of the tertiary benzylic carbocation formed upon loss of a methyl group is the defining feature of its predicted EI mass spectrum, leading to a dominant base peak at m/z 181. The presence of phenyl groups also gives rise to characteristic aromatic fragments such as the tropylium ion (m/z 91) and the phenyl cation (m/z 77).

For researchers in drug development and related fields, this detailed understanding of fragmentation is invaluable. It enables the confident identification of this compound-containing structures in complex mixtures, the characterization of related impurities, and the elucidation of metabolic pathways where this moiety may be present. While this guide provides a robust theoretical framework, experimental verification using a reference standard remains the gold standard in analytical science. The principles outlined herein, however, provide a powerful predictive tool for navigating the intricate world of mass spectral interpretation.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

National Institute of Standards and Technology. Benzene, (2,2-dimethylpropyl)-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. 2-Propanone, 1,3-diphenyl-. NIST Chemistry WebBook. [Link]

-

National Institute of Standards and Technology. Phenol, 4,4'-(1-methylethylidene)bis-. NIST Chemistry WebBook. [Link]

-

Pearson. What distinguishes the mass spectrum of 2,2-dimethylpropane from the mass spectra of pentane and isopentane?. [Link]

-

PubChem. This compound-1,3-diol. [Link]

-

SpectraBase. 2,2-Diphenyl-1-propanol. [Link]

-

SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

Sources

- 1. This compound = 96 778-22-3 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

infrared spectroscopy of 2,2-diphenylpropane functional groups

An In-Depth Technical Guide to the Infrared Spectroscopy of 2,2-Diphenylpropane

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the infrared (IR) spectroscopic signature of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation to explain the causal relationships between molecular structure and vibrational behavior. We will dissect the molecule's functional groups, predict their characteristic IR absorptions, and provide a field-proven protocol for obtaining a high-quality spectrum.

Introduction: The Molecular Architecture of this compound

This compound, a molecule of significant interest in polymer chemistry and as a structural motif in medicinal chemistry, possesses a unique and highly symmetric architecture. Its structure is defined by a central quaternary carbon atom bonded to two phenyl rings and two methyl groups. This arrangement means the molecule contains distinct functional groups whose vibrational modes can be precisely identified using infrared spectroscopy.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. These frequencies are determined by the masses of the bonded atoms and the stiffness of the bonds, creating a unique spectral "fingerprint" that reveals the functional groups present.[1][2] For this compound, the key functional groups to analyze are the aromatic rings (phenyl groups) and the aliphatic propane backbone (specifically, the gem-dimethyl groups).

Caption: Molecular structure of this compound.

Decoding the Spectrum: A Region-by-Region Analysis

The infrared spectrum is typically analyzed in two main parts: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[3][4] The former contains absorptions for specific bond types, while the latter arises from complex molecular deformations unique to the compound.[3][4]

C-H Stretching Vibrations (>3000 cm⁻¹ and <3000 cm⁻¹)

This region is highly diagnostic for distinguishing between sp²-hybridized (aromatic/alkene) and sp³-hybridized (alkane) C-H bonds.

-

Aromatic C-H Stretch (3100–3000 cm⁻¹): The C-H bonds on the two phenyl rings will produce several weak to medium absorption bands just above 3000 cm⁻¹.[5][6] The slightly higher frequency compared to aliphatic C-H bonds is due to the greater s-character and thus stiffness of the sp² C-H bond.

-

Aliphatic C-H Stretch (3000–2850 cm⁻¹): The C-H bonds of the two methyl (-CH₃) groups will give rise to strong absorption bands just below 3000 cm⁻¹.[7][8] Because a methyl group contains three hydrogen atoms, it exhibits both symmetric and asymmetric stretching modes, which often appear as distinct peaks within this range.[9]

Aromatic Overtones and C=C Stretching (2000–1400 cm⁻¹)

This region provides definitive evidence for the presence of an aromatic ring system.

-

Overtone Bands (2000–1665 cm⁻¹): Aromatic compounds display a pattern of weak but sharp absorption bands in this region.[5][10][11] The specific pattern of these overtones can be used to determine the substitution pattern on the benzene ring.[5][6] For this compound, each ring is mono-substituted (by the propane backbone), which gives a characteristic pattern.

-

Aromatic C=C In-Ring Stretch (1600–1400 cm⁻¹): The stretching of the carbon-carbon double bonds within the aromatic rings results in a series of sharp, medium-intensity peaks.[5][10][11] Typically, two or three distinct bands are observed, commonly near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[8][10][11]

Aliphatic Bending and the Fingerprint Region (<1500 cm⁻¹)

This complex region confirms the aliphatic portion of the molecule and provides a unique overall fingerprint.

-

Methyl C-H Bending (1470–1370 cm⁻¹): The methyl groups exhibit characteristic bending (deformation) vibrations. An asymmetric bend typically appears around 1470-1450 cm⁻¹, while a symmetric "umbrella" mode gives a distinct peak around 1370-1350 cm⁻¹.[8][12] The presence of a gem-dimethyl group (two methyl groups on the same carbon) can sometimes lead to a splitting of the symmetric bending band.

-